3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Description
3-(Methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a methoxymethyl group and at position 5 with a benzylamine moiety bearing a 2-methoxy substituent. This compound belongs to a class of nitrogen-sulfur heterocycles known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structural uniqueness of this compound lies in its dual methoxy substituents, which may enhance lipophilicity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-8-11-14-12(18-15-11)13-7-9-5-3-4-6-10(9)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVUMMWDLBTUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine is a compound of interest due to its potential biological activities. The thiadiazole ring structure is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring, which is critical in mediating its biological effects.
Biological Activity Overview
Research indicates that compounds with a thiadiazole moiety exhibit a variety of biological activities. Below are some key areas where this compound has shown promise:
Antimicrobial Activity
Studies have demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. For instance, compounds related to the thiadiazole structure have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32.6 μg/mL |
| Compound B | E. coli | 47.5 μg/mL |
These results indicate that modifications to the thiadiazole structure can enhance antibacterial activity.
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer potential. A study highlighted the cytostatic effects of certain thiadiazole compounds against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast cancer) | 15 |
| Compound D | HeLa (cervical cancer) | 20 |
These findings suggest that the incorporation of methoxymethyl and methoxyphenyl groups may contribute to improved anticancer efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive review on thiadiazole derivatives indicated that modifications at the 5-position of the thiadiazole ring significantly enhance antibacterial activity against resistant strains of bacteria. The compound this compound was included in molecular docking studies which suggested strong binding affinities to bacterial targets.
- Cytotoxicity Assessment : In vitro studies conducted on various human cancer cell lines revealed that the compound exhibited selective cytotoxicity, with lower toxicity towards normal cells compared to cancerous cells. This selectivity is crucial for developing safer anticancer agents.
- Mechanistic Studies : Further research into the mechanism of action showed that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the thiadiazole moiety exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methoxy groups in 3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine may enhance its efficacy compared to standard antibiotics .
Anticancer Potential
Thiadiazoles have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. Studies suggest that modifications in the thiadiazole structure can lead to improved selectivity and potency against cancer cells . The unique substituents in this compound might contribute to its potential as a lead compound for developing new anticancer therapies.
Anti-inflammatory Properties
Research has indicated that certain thiadiazole derivatives possess anti-inflammatory effects by inhibiting cytokine production and modulating inflammatory pathways. The specific structure of this compound may facilitate interactions with inflammatory mediators, providing a basis for further investigation into its therapeutic applications .
Inhibitors of Enzyme Activity
The compound has been identified as a potential inhibitor of specific enzymes related to metabolic pathways. For instance, it may inhibit KATs (lysine acetyltransferases), which are implicated in various diseases, including cancer . This property opens avenues for drug development targeting metabolic disorders.
Case Studies
Comparison with Similar Compounds
Structural Analogues of 1,2,4-Thiadiazol-5-amines
Table 1: Key Structural and Functional Comparisons
Pharmacological Potential
- Antifungal and Anticancer Activity : While oxadiazole derivatives () and triazoles () show antifungal and anticancer properties, the thiadiazole core in the target compound may offer distinct mechanisms of action, such as interference with enzyme active sites via sulfur interactions .
- Enzyme Inhibition : The dual methoxy groups in the target compound could mimic natural substrates of oxidoreductases or lipoxygenases, as seen in related Schiff base inhibitors () .
Preparation Methods
Oxidative S–N Bond Formation Using Hypervalent Iodine(III) Reagents
A metal-free approach employs phenyliodine(III) bis(trifluoroacetate) (PIFA) to mediate intramolecular oxidative cyclization of imidoyl thioureas (Scheme 1). For example:
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Substrate Preparation : Imidoyl thioureas are synthesized by reacting aryl isothiocyanates with methoxymethyl-substituted amines.
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Cyclization : Treatment with PIFA in dichloroethane (DCE) at room temperature for 3 minutes yields 3-substituted-5-amino-1,2,4-thiadiazoles in 83% yield.
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Scope : This method tolerates electron-donating and -withdrawing groups, making it suitable for introducing the methoxymethyl moiety at position 3.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Oxidant | PIFA (1.1 equiv) |
| Solvent | DCE |
| Time | 3 minutes |
| Temperature | Room temperature |
| Yield | 70–83% |
Cyclization of Thiosemicarbazones
Thiosemicarbazones derived from methoxymethyl aldehydes undergo FeCl3-mediated cyclization to form 5-substituted-1,3,4-thiadiazol-2-amines. Although this method primarily yields 1,3,4-thiadiazoles, analogous conditions may adapt to 1,2,4-thiadiazoles by modifying the sulfur source.
The introduction of the N-[(2-methoxyphenyl)methyl] group at position 5 requires selective alkylation or reductive amination.
Nucleophilic Substitution Under Basic Conditions
A sealed-tube reaction between 5-amino-3-(methoxymethyl)-1,2,4-thiadiazole and 2-methoxybenzyl bromide proceeds in ethanol with NaHCO3 as a base (Scheme 2):
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Reaction Setup : 5-Amino-thiadiazole (1 equiv), 2-methoxybenzyl bromide (1.1 equiv), NaHCO3 (3 equiv) in ethanol.
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Conditions : Heating at 80°C for 48 hours under nitrogen atmosphere.
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Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (0–30% MeOH in CH2Cl2) yield the product in 97% yield.
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | NaHCO3 |
| Solvent | Ethanol |
| Temperature | 80°C |
| Time | 48 hours |
| Yield | 97% |
Reductive Amination
Alternative pathways involve condensing 5-amino-thiadiazole with 2-methoxybenzaldehyde followed by reduction:
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Condensation : Stir 5-amino-thiadiazole (1 equiv) and 2-methoxybenzaldehyde (1.2 equiv) in methanol at 25°C for 12 hours.
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Reduction : Add NaBH3CN (2 equiv) and stir for 6 hours.
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Isolation : Extract with dichloromethane, dry over Na2SO4, and purify via flash chromatography.
Post-Functionalization of the Methoxymethyl Group
While most syntheses introduce the methoxymethyl group during cyclization, late-stage modifications are feasible:
Alkylation of Hydroxymethyl Precursors
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Hydroxymethyl Intermediate : Synthesize 3-(hydroxymethyl)-1,2,4-thiadiazol-5-amine via PIFA-mediated cyclization.
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Methylation : Treat with methyl iodide (2 equiv) and K2CO3 (3 equiv) in DMF at 60°C for 6 hours.
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Yield : 85–90% after column purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves cyclocondensation of thiosemicarbazide derivatives with electrophilic agents like carbon disulfide or trichloromethyl intermediates. For example, analogous compounds (e.g., N-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazol-2-amine) are synthesized via refluxing thiosemicarbazides with aryl halides in ethanol under acidic catalysis (H₂SO₄ or HCl) .
- Key Variables : Temperature (70–100°C), solvent polarity (ethanol vs. DMF), and catalyst type significantly affect regioselectivity. Impurities often arise from incomplete cyclization or side reactions with methoxy groups; purification via column chromatography (silica gel, hexane/EtOAc) is recommended .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.3–3.9 ppm) confirm substitution patterns. For example, a related compound (N-(2-methoxyphenyl)-3-phenyl-1,2,4-thiadiazol-5-amine) shows distinct singlet peaks for NH and methoxy protons in DMSO-d₆ .
- LC-MS/MS : Quantifies purity and detects degradation products (e.g., hydrolysis of the methoxymethyl group).
- X-ray Crystallography : Resolves structural ambiguities, particularly the orientation of the thiadiazole ring relative to the benzyl moiety .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs like ampicillin .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Thiadiazoles with methoxy substituents often show enhanced membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodological Answer :
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Substituent Variation : Replace the methoxymethyl group with bulkier (e.g., ethoxymethyl) or electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and target binding .
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Bioisosteric Replacement : Substitute the thiadiazole core with oxadiazole or triazole rings to evaluate potency changes (see table below) .
Analog Core Modification Biological Activity 5-Phenyl-1,3,4-thiadiazol-2-amine Thiadiazole Antimicrobial (MIC: 2–8 µg/mL) 1,2,4-Oxadiazol-5-amine Oxadiazole Reduced activity (MIC: >32 µg/mL) 1,2,3-Triazol-5-amine Triazole Enhanced anticancer activity Data adapted from structural comparisons in .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in MTT assay protocols (e.g., 24h vs. 48h exposure) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in in vivo efficacy .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR) or cytochrome P450 using AutoDock Vina. Methoxy groups often form hydrogen bonds with active-site residues .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., bacterial topoisomerase IV) .
Q. What experimental designs are recommended to assess stability and degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC; the methoxymethyl group is prone to hydrolysis under alkaline conditions .
- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and analyze impurities (e.g., oxidation products) using LC-QTOF-MS .
Q. How can computational modeling guide the design of derivatives with improved properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
